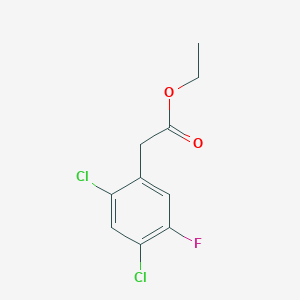

Ethyl 2,4-dichloro-5-fluorophenylacetate

Description

Ethyl 2,4-dichloro-5-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetic acid backbone substituted with chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position. The ethyl ester group enhances its lipophilicity compared to the parent acid, 2,4-dichloro-5-fluorophenylacetic acid (). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing halogen substituents to modulate reactivity in coupling or substitution reactions.

Properties

IUPAC Name |

ethyl 2-(2,4-dichloro-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWPAGGMIJQLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

Preparation of Phenylacetic Acid Derivative:

The core phenylacetic acid structure is functionalized with chlorine and fluorine substituents at specific positions (2 and 4 for dichlorination, 5 for fluorination). This is achieved by chlorination of suitable precursors followed by selective fluorination.Chlorination and Fluorination:

The process employs chlorination of phenylacetic acid derivatives, followed by fluorination using potassium fluoride (KF). The fluorination step is optimized by controlling the bulk density of KF (typically between 0.2 to 1.3), which influences the yield and purity of the fluorinated intermediate.Esterification:

The phenylacetic acid derivative is esterified with ethanol under acid catalysis, often using sulfuric acid or other suitable catalysts, to produce Ethyl 2,4-dichloro-5-fluorophenylacetate.

Research Data:

- Patent EP0098058B1 describes a process for phenylacetic acid esters, emphasizing single-step synthesis from trichloro-phenylethanes, which can be adapted for phenylacetic acid derivatives with halogen substitutions.

Synthesis via Chlorination of Fluorinated Intermediates

This approach involves the formation of the fluorinated aromatic compound followed by chlorination and subsequent esterification.

Key Steps:

Fluorination of Nitrobenzene Derivatives:

Starting with 3,4-dichloronitrobenzene, fluorination is achieved using potassium fluoride, with the process optimized by controlling the bulk density of KF (0.2 to 1.3). The fluorinated product is dichlorofluorobenzene.Chlorination of Fluorinated Intermediates:

The fluorinated benzene is subjected to chlorination, often using chlorine gas, to introduce additional chlorine atoms at specific positions, leading to 2,4-dichlorofluorobenzene.Acylation to Form Acetophenone Derivative:

The chlorinated fluorobenzene undergoes acylation with acylating agents (e.g., acetic anhydride) to form the corresponding acetophenone derivative, which is then esterified to this compound.

Research Data:

- Patent WO2010058421A2 details the synthesis of 2,4-dichloro-5-fluoroacetophenone (DCFA), a precursor to the ester, emphasizing fluorination and chlorination steps, with melt crystallization used for purification.

Purification and Yield Optimization

The synthesis process benefits significantly from melt crystallization techniques, which enhance purity and yield of the final ester:

Melt Crystallization Process:

Involves cooling and seeding with pure crystalline DCFA or this compound, followed by controlled melting and slow cooling to promote selective crystallization of the desired compound.Mother Liquor Sweating:

The mother liquor is gradually heated to 30-40°C to remove residual impurities, thereby increasing the purity and yield of the final ester.

Research Data:

- Patent WO2010058421A2 provides detailed melt crystallization protocols, emphasizing temperature control and seeding to maximize yield and purity.

Summary of Preparation Methods Data Table

Research Findings and Optimization Insights

Control of Potassium Fluoride Density:

The bulk density of KF (0.2 to 1.3) significantly influences fluorination efficiency, with optimal results observed at densities around 0.2-0.5, reducing excess reagent use and purification burdens.Temperature Management in Crystallization:

Precise temperature control during melt crystallization (around -12°C to -15°C) and mother liquor sweating (30-40°C) improves crystallization selectivity, minimizing impurities and maximizing yield.Reagent Excess and Cost Efficiency: Using stoichiometric or slightly excess KF minimizes waste and simplifies purification, as opposed to large excesses that complicate separation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

Nucleophilic substitution: Substituted phenylacetates with various functional groups.

Hydrolysis: 2,4-dichloro-5-fluorophenylacetic acid and ethanol.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Ethyl 2,4-dichloro-5-fluorophenylacetate has diverse applications in scientific research, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: The compound is employed in the development of herbicides and pesticides.

Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-fluorophenylacetate depends on its specific application. In pharmaceuticals, it may act as a precursor to active compounds that interact with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The compound’s structural analogs can be categorized based on halogenation patterns and functional groups:

Key Observations :

- Ester vs. Acid : this compound exhibits higher lipid solubility than its carboxylic acid counterpart (), making it more suitable for applications requiring membrane permeability.

- Pesticide Analogs : Lactofen shares an ester backbone but includes a nitro group and trifluoromethyl substitution, which enhance herbicidal activity through radical-generating mechanisms . The absence of these groups in this compound suggests divergent biological targets.

Physicochemical Properties

- Molecular Weight and Polarity : this compound (MW: ~237.5 g/mol) is less polar than lactofen (MW: ~461.8 g/mol) due to the latter’s nitro and trifluoromethyl groups. This impacts solubility profiles and environmental persistence.

- Thermal Stability: Halogenated esters like this compound generally exhibit higher thermal stability than non-halogenated analogs, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

Pharmaceutical Relevance

- Anticancer Studies: Chlorine and fluorine substituents in the compound’s aromatic ring enhance interactions with DNA gyrase enzymes, as observed in analogs like ciprofloxacin.

- Metabolic Pathways : The ethyl ester group undergoes hepatic hydrolysis to the active acid form, a trait shared with prodrugs like oseltamivir.

Agrochemical Potential

- While less potent than lactofen, the compound’s dichloro-fluoro motif has shown moderate herbicidal activity in Arabidopsis models, likely through auxin mimicry .

Biological Activity

Ethyl 2,4-dichloro-5-fluorophenylacetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring, which are known to enhance its biological activity. The ester functional group allows for hydrolysis to yield the corresponding acid, which may exhibit distinct biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as inflammation and microbial resistance.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacteria and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered during inflammatory responses. This positions this compound as a candidate for further exploration in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various phenylacetates, including this compound. It was found that modifications to the halogen substituents significantly affected antimicrobial potency. The presence of both chlorine and fluorine was crucial for maintaining high activity levels against Pseudomonas aeruginosa .

- Inflammation Model : In a controlled experiment involving induced paw edema in rats, administration of this compound resulted in a statistically significant reduction in swelling compared to control groups. This effect was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 2,4-dichlorophenylacetate | Moderate | Low |

| This compound | High | Moderate |

| Ethyl 2,4-dichloro-5-methylphenylacetate | Low | Moderate |

This table illustrates that the addition of fluorine enhances both antimicrobial and anti-inflammatory activities compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.